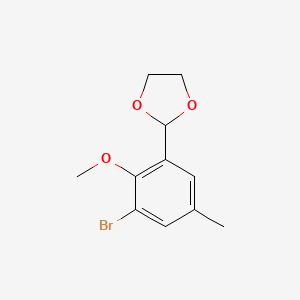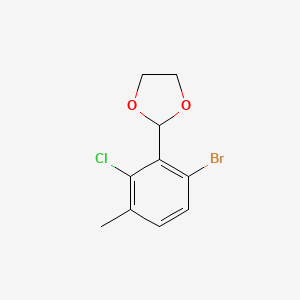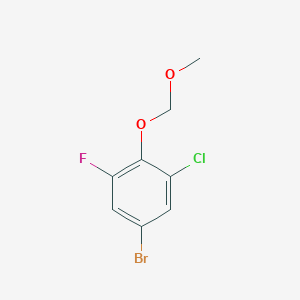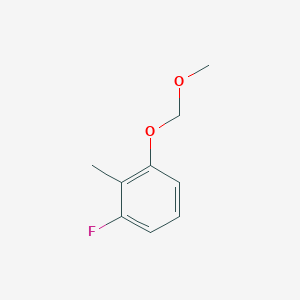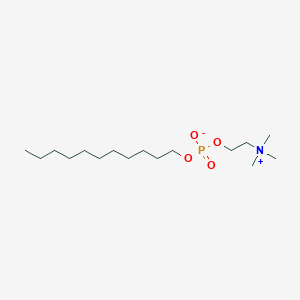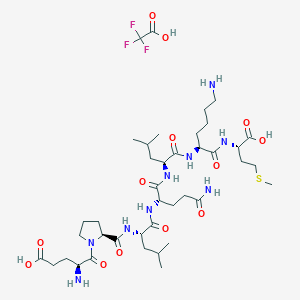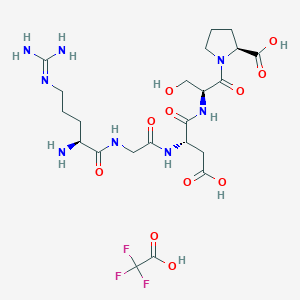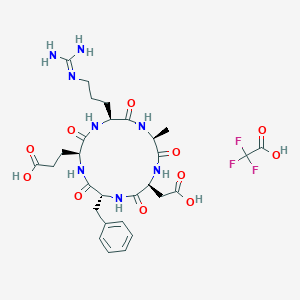
Cyclo(-Arg-Ala-Asp-D-Phe-Glu) Trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(-Arg-Ala-Asp-D-Phe-Glu) Trifluoroacetate, also known as Cyclo(RGDyK) Trifluoroacetate, is a potent and selective αVβ3 integrin inhibitor with an IC50 of 20 nM . It has a molecular formula of C31H43F6N9O12 and a molecular weight of 847.71 .
Molecular Structure Analysis
The molecular structure of Cyclo(-Arg-Ala-Asp-D-Phe-Glu) Trifluoroacetate is complex, with multiple functional groups and a cyclic pentapeptide structure . The InChI key for this compound is WHCQIPJAWCYHFT-HXSCNMCGSA-N .Chemical Reactions Analysis
Trifluoroacetates, including Cyclo(-Arg-Ala-Asp-D-Phe-Glu) Trifluoroacetate, can undergo various chemical reactions. For instance, a practical and catalyst-free trifluoroethylation reaction of free amines using trifluoroacetic acid has been reported .Physical And Chemical Properties Analysis
Cyclo(-Arg-Ala-Asp-D-Phe-Glu) Trifluoroacetate is a solid powder that is soluble in DMSO (100mg/mL), Water (100mg/mL), and Ethanol (20mg/mL) . It has a molecular weight of 717.7 g/mol .Mécanisme D'action
Target of Action
Cyclo(-Arg-Ala-Asp-D-Phe-Glu) Trifluoroacetate, also known as Cyclo(RGDyK) Trifluoroacetate, is a potent and selective inhibitor of αVβ3 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). In particular, αVβ3 integrin plays a crucial role in angiogenesis and tumor metastasis .
Mode of Action
The compound interacts with its target, the αVβ3 integrin, by binding to it with high affinity and selectivity . This binding inhibits the function of the integrin, disrupting its role in processes such as cell adhesion and migration . The IC50 value, a measure of the effectiveness of the compound in inhibiting biological or biochemical function, is 20 nM .
Biochemical Pathways
Given its role as an αvβ3 integrin inhibitor, it is likely to impact pathways related to cell adhesion, migration, and angiogenesis . These processes are crucial in various physiological and pathological conditions, including wound healing, inflammation, vascular diseases, and cancer metastasis.
Pharmacokinetics
The compound is highly soluble in water and dmso , suggesting it may have good bioavailability
Result of Action
The molecular and cellular effects of Cyclo(-Arg-Ala-Asp-D-Phe-Glu) Trifluoroacetate’s action primarily involve the inhibition of αVβ3 integrin function . This can lead to reduced cell adhesion and migration, potentially impacting processes such as angiogenesis and tumor metastasis.
Action Environment
The action, efficacy, and stability of Cyclo(-Arg-Ala-Asp-D-Phe-Glu) Trifluoroacetate can be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the compound’s stability and activity. Moreover, the presence of other molecules in the environment, such as other cell surface receptors or ECM components, could influence the compound’s interactions with its target, the αVβ3 integrin
Propriétés
IUPAC Name |
3-[(2S,5S,8S,11S,14R)-14-benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-8-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N8O9.C2HF3O2/c1-14-22(40)34-19(13-21(38)39)26(44)35-18(12-15-6-3-2-4-7-15)25(43)33-17(9-10-20(36)37)24(42)32-16(23(41)31-14)8-5-11-30-27(28)29;3-2(4,5)1(6)7/h2-4,6-7,14,16-19H,5,8-13H2,1H3,(H,31,41)(H,32,42)(H,33,43)(H,34,40)(H,35,44)(H,36,37)(H,38,39)(H4,28,29,30);(H,6,7)/t14-,16-,17-,18+,19-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALJLJKPMVVQFT-ZVJIBTPSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39F3N8O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
732.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(-Arg-Ala-Asp-D-Phe-Glu) Trifluoroacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

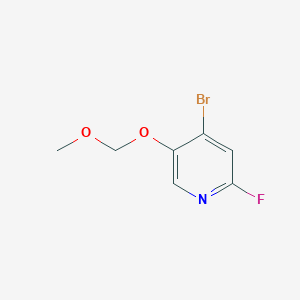
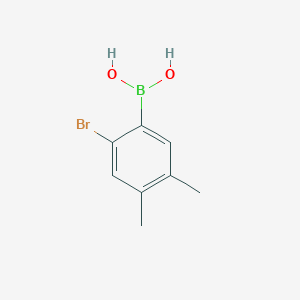
![2-[3,,5-Dibromo-4-(propan-2-yloxy)phenyl]-1,3-dioxolane](/img/structure/B6297727.png)

